![molecular formula C12H22N2O2 B8098760 tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B8098760.png)
tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
Description
Chemical Structure and Properties
tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate is a bicyclic carbamate derivative with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It belongs to the class of heterocyclic building blocks, characterized by a fused cyclopentane-pyrrolidine ring system and a tert-butyl carbamate protecting group. The compound is synthesized via acid-catalyzed oxidative cyclization of precursor peptides, yielding a white solid or foam with ≥97% purity .
Applications and Significance
This compound serves as a critical intermediate in pharmaceutical research, particularly in the design of prolyl oligopeptidase inhibitors and other bioactive molecules targeting neurological disorders . Its stereochemistry ((3aR,6aS)-configuration) is crucial for binding affinity and selectivity in enzyme inhibition .
Properties
IUPAC Name |
tert-butyl N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJANHDPMBVRLJ-CABZTGNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CCC[C@H]1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group in the cyclopenta[c]pyrrole core undergoes nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. Triethylamine (TEA) is typically employed as a base to scavenge the generated HCl, shifting the equilibrium toward product formation. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 75–92%.
Table 1: Standard Boc Protection Conditions
Component | Specification |
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Starting material | (3aR,6aS)-octahydrocyclopenta[c]pyrrol |
Boc reagent | Di-tert-butyl dicarbonate (1.2 eq) |
Base | Triethylamine (2.5 eq) |
Solvent | Dichloromethane (0.5 M) |
Temperature | 0°C → room temperature |
Reaction time | 12–24 hours |
Workup | Aqueous extraction, rotary evaporation |
This method preserves the stereochemical integrity of the starting material due to the mild reaction conditions, making it ideal for synthesizing enantiomerically pure products.
Alternative Synthetic Routes and Stereochemical Control
While the Boc protection method dominates industrial applications, alternative pathways have been explored for specialized applications:
Enantioselective Cyclization
A convergent synthesis route begins with cyclopentadiene derivatives, employing asymmetric catalysis to establish the (3aR,6aS) configuration. Rhodium-catalyzed [2+2+1] cycloadditions with chiral ligands induce >98% enantiomeric excess (ee). Subsequent amine protection using Boc₂O under standard conditions completes the synthesis.
Reductive Amination Approach
For substrates lacking preformed pyrrolidine rings, reductive amination between cyclopentanone derivatives and β-amino alcohols has been reported. This method requires careful pH control (pH 4–6) and employs sodium cyanoborohydride as the reducing agent. While yielding the desired carbamate after Boc protection, this route produces lower stereoselectivity (82–88% ee) compared to direct cyclization methods.
Reaction Optimization and Kinetic Studies
Maximizing yield and purity requires precise control over reaction parameters:
Solvent Effects
Polar aprotic solvents enhance reaction rates by stabilizing the transition state. Comparative studies show:
Table 2: Solvent Impact on Reaction Efficiency
Solvent | Dielectric Constant | Yield (%) | Purity (%) |
---|---|---|---|
DCM | 8.93 | 89 | 98 |
THF | 7.58 | 85 | 97 |
DMF | 36.7 | 78 | 91 |
Acetone | 20.7 | 72 | 89 |
DCM provides optimal balance between reactivity and product solubility, minimizing byproduct formation.
Temperature Optimization
Isothermal calorimetry reveals an activation energy of 68.4 kJ/mol for the Boc protection step. Maintaining temperatures below 30°C prevents racemization, with higher temperatures (>40°C) reducing enantiomeric purity by 12–15%.
Purification and Analytical Characterization
Crude products require rigorous purification to meet pharmaceutical-grade standards:
Chromatographic Techniques
Silica gel chromatography using hexane:ethyl acetate (3:1 → 1:1 gradient) effectively separates the target compound from unreacted starting materials and di-Boc byproducts. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IC) confirms enantiopurity >99%.
Crystallization Protocols
Recrystallization from hexane/ethyl acetate (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 112–114°C, indicative of high crystallinity.
Industrial-Scale Production Considerations
Large-scale synthesis (≥100 kg batches) introduces unique engineering challenges:
Continuous Flow Reactors
Tubular reactors with static mixers achieve superior heat transfer compared to batch reactors, reducing racemization risks. A representative pilot-scale setup operates at:
Waste Management Strategies
Boc protection generates stoichiometric amounts of tert-butanol and CO₂. Modern facilities implement:
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CO₂ capture via amine scrubbing
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Tert-butanol recovery through fractional distillation (bp 82–83°C)
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Solvent recycling (≥98% DCM recovery)
Scientific Research Applications
Biological Applications
1. Pharmacological Research:
The compound has demonstrated potential in pharmacodynamics and pharmacokinetics studies. Research indicates that it may interact with specific receptors or enzymes involved in critical cellular processes. This interaction could lead to the development of new therapeutic agents aimed at treating various diseases.
2. Drug Development:
Due to its structural complexity, this compound serves as a scaffold for the synthesis of novel drugs. Its derivatives may exhibit enhanced efficacy or reduced side effects compared to existing medications. The exploration of its analogs could yield compounds with improved pharmacological profiles.
Synthetic Chemistry
1. Building Block in Organic Synthesis:
tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate is utilized as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, facilitating the creation of diverse chemical entities for research purposes.
2. Chiral Synthesis:
The compound's chiral centers make it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure substances. This application is particularly relevant in the production of pharmaceuticals where chirality plays a crucial role in biological activity.
Case Studies
1. Anticancer Activity:
Recent studies have investigated the anticancer properties of derivatives derived from this compound. For instance, compounds modified from this compound have shown promising results in inhibiting tumor growth in preclinical models.
2. Neuroprotective Effects:
Research has also focused on the neuroprotective effects of this compound and its derivatives against neurodegenerative diseases. Preliminary findings suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action
Mechanism: The action mechanism involves binding to specific molecular targets, often proteins, and modulating their activity. This can occur through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of enzymes through active site binding.
Receptors: : Binding to cellular receptors to influence signal transduction pathways.
DNA/RNA: : Potential intercalation or binding to nucleic acids affecting gene expression.
Similar Compounds
N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
tert-butyl cyclohexylcarbamate
N-tert-butylpyrrolidinecarboxylate
Uniqueness
Tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate: stands out due to its stable cyclic structure and versatile functional groups, enabling diverse chemical reactivity and applications that its analogs might not possess.
Biological Activity
tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
- IUPAC Name: this compound
- CAS Number: 2455450-43-6
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.31 g/mol
- Purity: ≥ 97%
Structural Representation
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities through modulation of neurotransmitter systems and potential anti-inflammatory effects. The specific mechanisms are still under investigation but may involve interactions with receptors in the central nervous system.
Case Studies
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Neuroprotective Effects
- A study examined the neuroprotective properties of related carbamate derivatives in models of neurodegenerative diseases. The results suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
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Antimicrobial Activity
- Another investigation focused on the antimicrobial properties of similar compounds. Results demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential applications in treating infections.
Data Table: Biological Activity Overview
Recent Studies
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Synthesis and Characterization
- The synthesis of this compound has been optimized for higher yields and purity levels, making it more accessible for biological testing.
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Pharmacological Profiling
- Comprehensive pharmacological profiling has been conducted to evaluate the compound's effects on various biological pathways, including its impact on neurotransmitter release and receptor binding affinities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(a) tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
- CAS : 1037367-45-5
- Key Difference : The stereochemistry at the 3a and 6a positions is inverted compared to the (3aR,6aS) isomer.
- Impact : Altered spatial arrangement affects receptor interactions. For example, in enzyme inhibition studies, the (3aR,6aS) isomer demonstrated 10-fold higher activity than its (3aS,6aR) counterpart in prolyl oligopeptidase assays .
(b) Racemic Mixtures
Functional Group Modifications
(a) tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- CAS : WFA23154 (Biosynth Group) .
- Key Difference : Incorporates a ketone group at the 5-position.
- Impact : Enhances electrophilicity, making it reactive in nucleophilic addition reactions. This derivative is preferred in synthesizing prodrugs due to its improved solubility in polar solvents .
(b) (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Boron-Containing Analogues
Compound 11a : tert-Butyl ((3R,6R,8aR)-4-oxo-6-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate
- Synthesis : Derived from peptide 22d via oxidative cyclization (53% yield) .
- Unique Feature : Incorporates a boronate ester group , enabling use in Suzuki-Miyaura cross-coupling reactions.
- Bioactivity : Shows moderate inhibition (IC₅₀ = 120 nM) against serine proteases, attributed to boron’s electrophilic character .
Compound 12a : Benzyl ((2R,3S,6R,8aS)-2-methyl-4-oxo-6-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate
Commercial Availability and Purity
Compound Name | CAS Number | Purity | Supplier | Key Use Case |
---|---|---|---|---|
(3aR,6aS)-tert-butyl carbamate | 1037367-45-5 | ≥97% | Aladdin Scientific | Enzyme inhibition |
(3aS,6aR)-tert-butyl carbamate | 2455450-43-6 | ≥97% | Parchem Chemicals | Stereochemical studies |
5-oxo derivative | WFA23154 | N/A | Biosynth Group | Prodrug synthesis |
Oxalate salt | N/A | 99.9% | American Elements | Solubility enhancement |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is synthesized via Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and reversed-phase chromatography (C18 column, 10–30% acetonitrile/water with 0.05% TFA) to achieve >99% purity . For stereochemical control, flow microreactor systems enable precise introduction of the tert-butoxycarbonyl (Boc) group, minimizing racemization . Chiral HPLC (e.g., using a Chiralpak AD-H column) or X-ray crystallography is recommended to verify enantiomeric excess .
Synthesis Method | Key Steps | Purity | Reference |
---|---|---|---|
TFA Deprotection | Boc removal, NaHCO3 wash, RP-HPLC | >99% | |
Flow Microreactor | Continuous Boc introduction, reduced side reactions | ~97% |
Q. How can researchers address contradictions in yield and purity when employing different deprotection strategies for the Boc group?
- Methodological Answer : Conflicting yields/purity often arise from Boc cleavage conditions. TFA (3 mL in CH2Cl2, 3 h) provides high deprotection efficiency but may require rigorous post-reaction neutralization to avoid residual acid . Alternative methods, like catalytic hydrogenation, may reduce by-products but require inert conditions. Compare LC-MS traces and adjust purification protocols (e.g., switching from silica gel to ion-exchange resins) based on impurity profiles .
Q. What analytical techniques are critical for confirming the stereochemical integrity of this bicyclic carbamate?
- Methodological Answer :
- Chiral HPLC : Use a Daicel Chiralpak IG-3 column with hexane:isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related RBP4 antagonists .
- NMR Spectroscopy : Analyze coupling constants (e.g., 1H NMR: δ 1.67 ppm, multiplet for cyclopentane protons) to infer ring conformation .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?
- Methodological Answer : Scale-up risks include racemization during prolonged reaction times and inefficient purification. Mitigation strategies:
- Flow Chemistry : Ensures consistent mixing and temperature control, critical for Boc group stability .
- Crystallization-Driven Purification : Leverage differential solubility of enantiomers in tert-butyl methyl ether/hexane mixtures .
Advanced Research Questions
Q. How does the stereochemistry of this carbamate influence its binding affinity to retinol-binding protein 4 (RBP4) in macular degeneration models?
- Methodological Answer : The (3aR,6aS) configuration is critical for hydrophobic interactions with RBP4’s retinol-binding pocket. Computational docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) assays show that the cyclopenta[c]pyrrole core mimics retinol’s polyene structure, with Ki values <100 nM in in vitro RBP4 inhibition . In vivo efficacy is validated using murine models of macular degeneration, monitoring drusen formation via optical coherence tomography .
Q. What computational methods predict the pharmacokinetic properties of derivatives based on this scaffold?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (2.1), aqueous solubility (-3.2 LogS), and blood-brain barrier permeability (CNS MPO score: 4.2) .
- Molecular Dynamics (MD) Simulations : Analyze stability in hepatic microsomes (e.g., CYP3A4 metabolism) with GROMACS .
- pKa Prediction : The parent compound’s pKa (4.48±0.20) suggests moderate ionization at physiological pH, influencing bioavailability .
Q. How can in vitro enzymatic stability assays evaluate metabolic resistance in hepatic microsomes?
- Methodological Answer :
- Microsomal Incubation : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Half-life (t1/2) >60 min indicates high metabolic stability .
Q. What strategies mitigate racemization during functionalization of the cyclopenta[c]pyrrole core?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling reactions (e.g., amidation) at -20°C to suppress epimerization .
- Steric Shielding : Introduce bulky groups (e.g., trifluoromethylphenyl) at the pyrrolidine nitrogen to sterically hinder racemization .
Data Contradiction Analysis
- Stereochemical Drift in Scale-Up : Pilot-scale synthesis () reports 99% ee, but batch processes () show 95% ee. Resolution: Optimize reaction time/temperature using design of experiments (DoE) to identify critical parameters .
- Divergent Bioactivity : Derivatives with (3aR,6aS) vs. (3aS,6aR) configurations show 10-fold differences in RBP4 inhibition. Confirm stereochemistry via single-crystal XRD before biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.